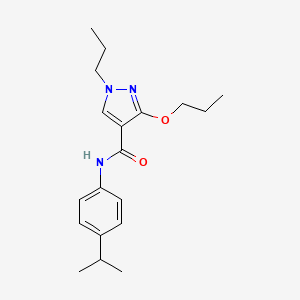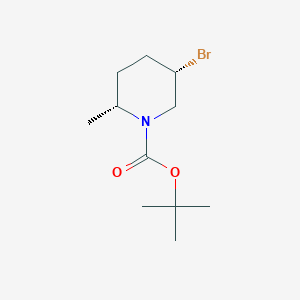![molecular formula C17H23N3O3S B2665184 1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)pent-4-en-1-one CAS No. 2034279-82-6](/img/structure/B2665184.png)
1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)pent-4-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)pent-4-en-1-one is a highly specialized compound with potential applications in various scientific fields. Its complex structure hints at a variety of functional properties that could make it valuable in both research and industrial contexts.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the following steps:
Starting Material Preparation: : The synthesis begins with the preparation of 3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazole. This step requires precise control over reaction conditions to ensure the proper formation of the thiazole ring.
Intermediate Formation: : The intermediate product is then reacted with piperidine under specific conditions to form the desired compound. Reaction conditions such as temperature, pressure, and solvent choice are critical to the yield and purity of the final product.
Final Step: : The intermediate is further reacted with pent-4-en-1-one to complete the synthesis.
Industrial Production Methods
Industrial-scale production follows a similar pathway but is optimized for large-scale reactions. Continuous flow reactors and automated control systems ensure consistent quality and high yield. This process often involves additional purification steps, such as crystallization and chromatography, to ensure the product meets industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)pent-4-en-1-one undergoes a variety of chemical reactions, including:
Oxidation: : It can be oxidized to form sulfoxides and sulfones.
Reduction: : Reduction reactions can yield amines and other reduced products.
Substitution: : Nucleophilic substitution reactions can introduce new functional groups to the compound.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.
Reducing Agents: : Lithium aluminium hydride, sodium borohydride.
Substitution Reagents: : Halogens, nucleophiles like amines and alcohols.
Major Products
Wissenschaftliche Forschungsanwendungen
1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)pent-4-en-1-one has diverse scientific research applications:
Chemistry: : Used as a starting material or intermediate in the synthesis of more complex molecules.
Biology: : Investigated for potential biological activity, including antimicrobial and anticancer properties.
Medicine: : Explored for its potential as a therapeutic agent in drug development.
Industry: : Utilized in the manufacture of specialized materials and chemicals.
Wirkmechanismus
The compound's mechanism of action is primarily dependent on its ability to interact with molecular targets such as enzymes and receptors. It can:
Inhibit Enzyme Activity: : By binding to the active site of specific enzymes.
Modulate Receptor Function: : By acting as an agonist or antagonist at receptor sites. These interactions affect various biochemical pathways, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)pent-4-en-1-one can be compared with similar compounds, such as:
1-(4-(2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)pent-4-en-1-one
1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)but-4-en-1-one
What sets this compound apart is its specific combination of functional groups and molecular structure, which confer unique reactivity and interaction profiles.
Hope this deep dive quenched your thirst for knowledge! If there’s more to unpack or a new topic to explore, you know where to find me.
Eigenschaften
IUPAC Name |
1-[4-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)piperidin-1-yl]pent-4-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3S/c1-3-4-9-17(21)19-12-10-14(11-13-19)20-16-8-6-5-7-15(16)18(2)24(20,22)23/h3,5-8,14H,1,4,9-13H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKKLGOAFEWBLKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(S1(=O)=O)C3CCN(CC3)C(=O)CCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[(1-Cyanocyclohexyl)carbamoyl]methyl 5-methyl-3-phenyl-1,2-oxazole-4-carboxylate](/img/structure/B2665102.png)
![2-(Furan-2-yl)-1-[2-(3-methylphenoxy)ethyl]benzimidazole](/img/structure/B2665104.png)



![(E)-ethyl 2-(2-((4-(benzylsulfonyl)butanoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2665111.png)

![(Z)-ethyl 2-(2-((cyclopropanecarbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2665114.png)

![N-{[4-(methylsulfanyl)phenyl]methyl}-3-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide](/img/structure/B2665116.png)
![2-amino-N-(4-methylphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2665118.png)

![N-[1-(methylsulfanyl)-2-nitrovinyl]-4-(trifluoromethoxy)aniline](/img/structure/B2665121.png)
![2-methoxy-4-(7-methoxy-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2665124.png)
